molecular formula C8H12N2S B12108060 N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine

N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine

Cat. No.: B12108060
M. Wt: 168.26 g/mol
InChI Key: WCBFBZAHQUFOGM-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine is an organic compound with the molecular formula C8H12N2S. This compound is characterized by the presence of a pyridine ring and a thioether linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine typically involves the reaction of 2-chloropyridine with N-methyl-2-aminoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the chloropyridine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and properties, making them useful in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N,N-bis(2-pyridylmethyl)amine
  • N-methyl-N,N-bis(2-pyridylethyl)amine

Comparison

N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine is unique due to the presence of the thioether linkage, which imparts distinct chemical reactivity and properties compared to its analogs. The thioether group can participate in oxidation and substitution reactions, providing additional versatility in synthetic applications.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

N-methyl-2-pyridin-2-ylsulfanylethanamine

InChI

InChI=1S/C8H12N2S/c1-9-6-7-11-8-4-2-3-5-10-8/h2-5,9H,6-7H2,1H3

InChI Key

WCBFBZAHQUFOGM-UHFFFAOYSA-N

Canonical SMILES

CNCCSC1=CC=CC=N1

Origin of Product

United States

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